molecular formula C13H13NO3 B139684 Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate CAS No. 153915-56-1

Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate

Cat. No. B139684
CAS RN: 153915-56-1
M. Wt: 231.25 g/mol
InChI Key: GAHMGLBVOJJSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMPC is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is not fully understood, but several studies have proposed different mechanisms. One study suggests that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Another study proposes that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to bacterial death.
Biochemical and physiological effects:
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the activity of various enzymes involved in cancer cell proliferation and inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have also demonstrated the anticancer and anti-inflammatory effects of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate.

Advantages and Limitations for Lab Experiments

Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, it has been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, there are also some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate. One area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could be further modified to improve its pharmacokinetic properties and increase its efficacy. Overall, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has significant potential for therapeutic applications and warrants further investigation.
Conclusion:
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further research. The synthesis method of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is relatively simple, and it has been extensively studied for its scientific research applications. While there are some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments, its advantages make it a promising candidate for further investigation. Future research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate involves the reaction of ethyl acetoacetate, benzaldehyde, and hydroxylamine hydrochloride in ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is around 80%, and the purity is confirmed by NMR and IR spectroscopy.

Scientific Research Applications

Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been investigated for its antimicrobial activity against various bacterial and fungal strains.

properties

CAS RN

153915-56-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-methyl-4-phenyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-11(9(2)14-17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

GAHMGLBVOJJSTR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2

synonyms

5-Isoxazolecarboxylicacid,3-methyl-4-phenyl-,ethylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.